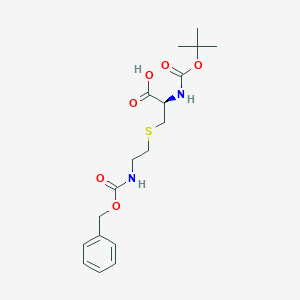

Boc-cys(Z-aminoethyl)-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

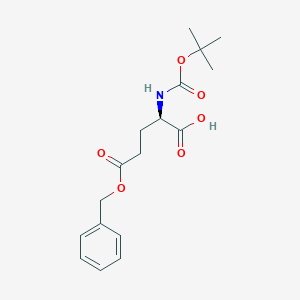

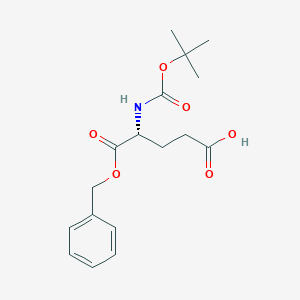

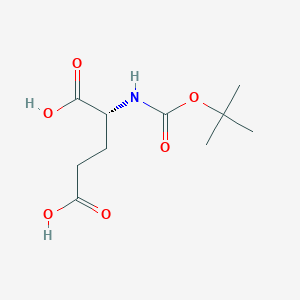

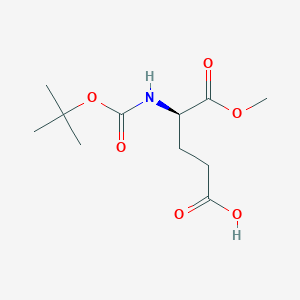

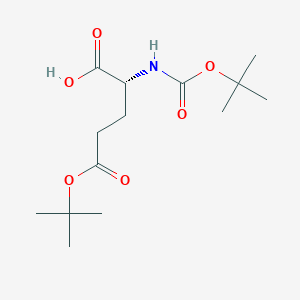

Boc-cys(Z-aminoethyl)-OH is a chemical compound with the CAS number 85003-76-5 . It is a protected derivative of the naturally occurring Lys analog δ-thialysine or thiosine, which can be incorporated into peptides as a Lys mimetic .

Molecular Structure Analysis

The molecular formula of Boc-cys(Z-aminoethyl)-OH is C18H26N2O6S . Its molecular weight is 398.47 g/mol .Applications De Recherche Scientifique

Synthesis and Structure Characterization

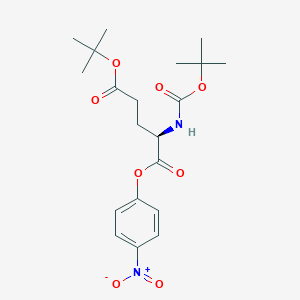

One significant application is in the synthesis and structure characterization of polypeptides, which are crucial for understanding physiological processes and treating diseases. A study demonstrates the synthesis of Fmoc-L-Lys(Boc)-Gly-OH using di-tert-butyl dicarbonate (Boc2O) for amino protection, highlighting an experimental basis for amino protection reaction and polypeptide synthesis (Zhao Yi-nan & Melanie Key, 2013).

Photocatalytic Activity Enhancement

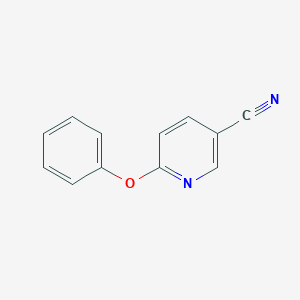

Compounds like Boc-cys(Z-aminoethyl)-OH are instrumental in constructing heterostructures for photocatalytic applications. For example, a study on constructing a 2D/2D Bi2O2CO3/Bi4O5Br2 heterostructure as a direct Z-scheme photocatalyst with enhanced photocatalytic activity for NOx removal demonstrates the potential of such compounds in environmental remediation (G. Zhu et al., 2019).

Fluorescence Turn-On Probes

In biochemistry, BODIPY-based fluorescent probes synthesized from multi-step reactions involving Boc-protected amino acids are used to selectively detect cysteine and homocysteine, demonstrating their utility in studying biological processes and disease mechanisms (Qing Wang et al., 2018).

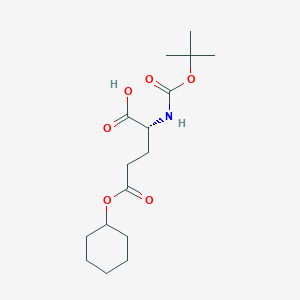

Enantioselective Synthesis

The use of Boc-L-Val-OH as a ligand for enantioselective synthesis, for example, in the synthesis of planar chiral ferrocenes via palladium-catalyzed annulation, underscores the role of such compounds in achieving high enantioselectivity in chemical reactions (Yan Shi et al., 2013).

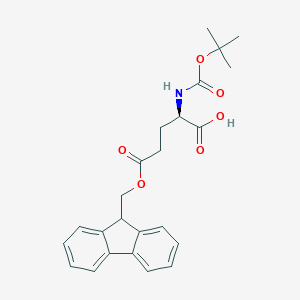

Solid-Phase Peptide Synthesis

Methods and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis highlight the importance of Boc-protected amino acids in peptide synthesis, offering reliability in the synthesis of long and difficult polypeptides (Markus Muttenthaler et al., 2015).

Safety And Hazards

The safety data sheet for Boc-cys(Z-aminoethyl)-OH provides information on handling and storage, as well as first aid measures. It advises against using the substance for medicinal or household use . In case of accidental release, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Propriétés

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-(phenylmethoxycarbonylamino)ethylsulfanyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O6S/c1-18(2,3)26-17(24)20-14(15(21)22)12-27-10-9-19-16(23)25-11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOISIWBKIILOSH-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSCCNC(=O)OCC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CSCCNC(=O)OCC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-cys(Z-aminoethyl)-OH | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.